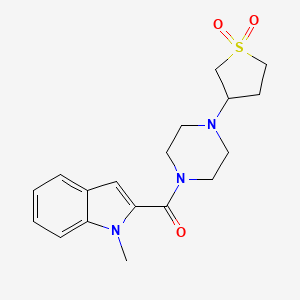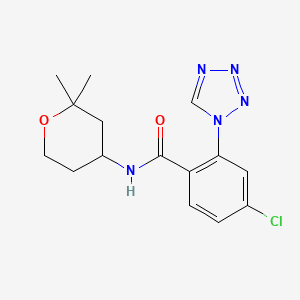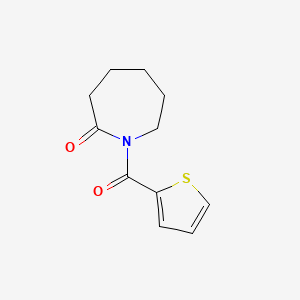
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chloro and hydroxy group, and a morpholine ring attached to a phenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like thionyl chloride, followed by hydroxylation using a base such as sodium hydroxide.
Morpholine Ring Formation: The morpholine ring is synthesized separately through the reaction of diethylene glycol with ammonia.
Coupling Reaction: Finally, the quinoline derivative and the morpholine derivative are coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their function.
類似化合物との比較
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: can be compared with other quinoline and morpholine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Morpholine Derivatives: Compounds like fenpropimorph, used as fungicides.
The uniqueness of This compound lies in its combined structural features, offering a broader range of applications and interactions compared to its individual components.
特性
分子式 |
C20H17ClN2O3 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
8-chloro-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-4-7-14-18(16)22-11-15(19(14)24)20(25)23-9-10-26-17(12-23)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,22,24) |
InChIキー |
OWUUORYSIRBCOU-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)


![4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12161256.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12161260.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161261.png)
![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)


